molecular formula C8H11N3OS B2993616 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 1883022-66-9

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B2993616
CAS No.: 1883022-66-9
M. Wt: 197.26 g/mol
InChI Key: JINSUVKOWMQGSF-UHFFFAOYSA-N
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Description

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1883022-66-9) is a high-purity benzothiazole derivative supplied with a minimum purity of 95% . Its molecular formula is C8H11N3OS and it has a molecular weight of 197.26 g/mol . The compound features a methoxyimino group incorporated into a tetrahydro-benzothiazolamine scaffold, a structure known to be of significant interest in medicinal chemistry . Thiazole compounds, in general, are important functional groups that act as ligands on a variety of biological matrices and are used in a wide range of therapeutic applications. These include use as antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents, as well as in pain treatment and to control symptoms of schizophrenia . Structurally related tetrahydro-benzothiazole compounds have been identified as selective antitumor agents in scientific literature, demonstrating high selectivity against aneuploid cell lines . Furthermore, recent research on oxime-containing compounds, which share the methoxyimino functional group, has highlighted their potential as high-affinity kinase inhibitors with anti-inflammatory activities, showing nanomolar binding affinity to targets like DYRK1A and PIM1, which are relevant in neurodegenerative diseases and cancer . Other derivatives of the 2-imino-4,5,6,7-tetrahydro-benzothiazole scaffold have also been studied for their potent ability to inhibit lymphocyte apoptosis, providing a valuable model for developing cytoprotective agents . This reagent is intended for research and development use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1883022-66-9

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

7-methoxyimino-5,6-dihydro-4H-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H11N3OS/c1-12-11-6-4-2-3-5-7(6)13-8(9)10-5/h2-4H2,1H3,(H2,9,10)

InChI Key

JINSUVKOWMQGSF-UHFFFAOYSA-N

SMILES

CON=C1CCCC2=C1SC(=N2)N

Canonical SMILES

CON=C1CCCC2=C1SC(=N2)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction is carried out in the presence of a base such as pyridine in ethanol, leading to the formation of the desired oxime ether.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyimino group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-(methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is best understood through comparison with analogous benzothiazole derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -NH₂ (C2), -N-O-CH₃ (C7) C₈H₁₁N₃OS 197.26 Unique methoxyimino group enhances hydrogen-bonding potential; moderate lipophilicity .
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine -NH₂ (C2), three methyl groups (C5, C5, C7) C₁₀H₁₆N₂S 196.31 Methyl groups increase hydrophobicity; used in anti-tubercular azo-dye ligands (MIC: 3.12–12.5 µg/mL against M. tuberculosis) .
6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride -NH₂ (C2), -CF₃ (C6) C₈H₁₀ClF₃N₂S 258.69 Trifluoromethyl group improves metabolic stability; hydrochloride salt enhances solubility .
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine -NH₂ (C7), -Ph-OCH₃ (C2) C₁₄H₁₆N₂OS 260.35 Methoxyphenyl substitution enables π-π stacking interactions; high purity (>95%) .
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine -NHCH₃ (C2) C₈H₁₂N₂S 168.26 Methylated amine reduces polarity; used in metal chelate synthesis .

Substituent Effects on Bioactivity

  • Methoxyimino Group: The -N-O-CH₃ group in the target compound introduces hydrogen-bond acceptor capacity, which may improve binding to enzymes like M. tuberculosis enoyl-ACP reductase .
  • Trifluoromethyl Group : Derivatives with -CF₃ (e.g., ) exhibit enhanced resistance to oxidative metabolism, making them suitable for prolonged pharmacokinetic profiles .
  • Aromatic Substitutions : Compounds like 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine () show improved cellular uptake due to lipophilic aryl groups .

Pharmacological Data

  • Anti-Tubercular Activity: The 5,5,7-trimethyl derivative () shows potent activity against M. tuberculosis H37Rv (MIC: 3.12 µg/mL), outperforming non-methylated analogues .
  • Anticancer Potential: Methoxyimino-containing compounds are under investigation for kinase inhibition, though specific data for the target compound remain unpublished .

Biological Activity

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₁N₃OS and exhibits a unique structure that contributes to its biological properties. The methoxyimino group is believed to enhance its pharmacological profile.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in vitro.

Anticancer Activity

In a study evaluating benzothiazole derivatives, including this compound, several assays were performed to assess their anticancer properties:

Cell Line IC50 (µM) Mechanism of Action
A431 (epidermoid carcinoma)2.5Induction of apoptosis and cell cycle arrest
A549 (lung cancer)3.0Inhibition of AKT and ERK pathways
H1299 (non-small cell lung cancer)2.8Reduction in cell migration

The compound exhibited significant inhibition of cancer cell proliferation with IC50 values ranging from 2.5 to 3.0 µM across different cell lines. The mechanisms identified include apoptosis induction and disruption of key signaling pathways such as AKT and ERK .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. The following table summarizes the results from experiments assessing inflammatory cytokine levels:

Cytokine Control Level (pg/mL) Treated Level (pg/mL) % Inhibition
IL-61504570%
TNF-α2005075%

The treatment with this compound resulted in a significant decrease in the levels of IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability and migration. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked reduction in systemic inflammatory markers compared to controls.

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